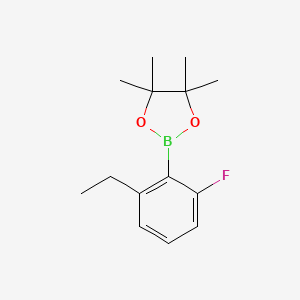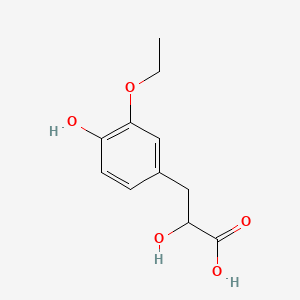![molecular formula C12H16OS B13531728 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to a phenyl ring substituted with a methylsulfanyl group, and an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Substitution Reaction: The phenyl ring is then substituted with a methylsulfanyl group. This can be done using a nucleophilic substitution reaction where a suitable thiol reacts with a halogenated phenyl compound.
Alcohol Formation: The final step involves the introduction of the ethan-1-ol group. This can be achieved through the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}methanol: This compound has a similar structure but with a methanol group instead of ethan-1-ol.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}propan-1-ol: This compound features a propanol group, providing different chemical and physical properties.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}butan-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[1-(2-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
MOTZLLOPNQZURV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=CC=C2SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)






![1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13531691.png)






